NH-双(PEG3-Boc)

描述

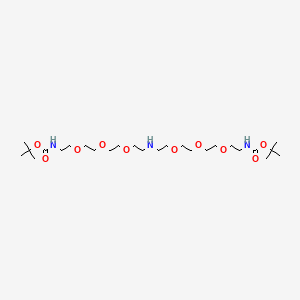

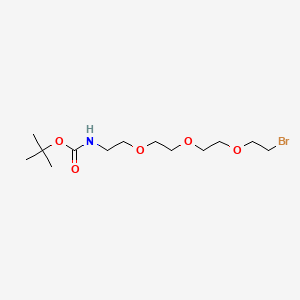

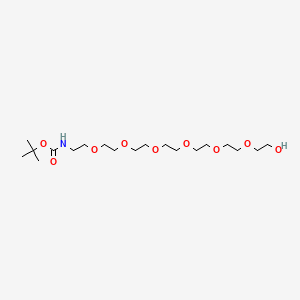

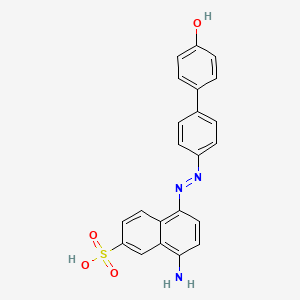

NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . It contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls . The protected amine can be deprotected under acidic conditions .

Synthesis Analysis

NH-bis(PEG3-Boc) can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of NH-bis(PEG3-Boc) is C26H51NO10 . The IUPAC name is di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate . The InChI code is 1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 .Chemical Reactions Analysis

NH-bis(PEG3-Boc) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

NH-bis(PEG3-Boc) has a molecular weight of 537.69 . It has a boiling point of 564.7±45.0 C at 760 mmHg . The compound is stored at 4C . It is a liquid in physical form .科学研究应用

治疗诊断纳米系统:NH-双(PEG3-Boc)用于合成二维聚乙二醇化MoS2/Bi2 S3复合纳米片,该纳米片在计算机断层扫描和光声成像引导的肿瘤诊断中显示出前景,以及联合肿瘤光热疗法和增敏放射治疗 (Wang et al., 2015).

催化:它用于无溶剂合成方案,用于新型双迈克尔加成产物,展示了其在有机合成中作为可生物降解和可回收催化剂的效用 (Khan & Siddiqui, 2014).

蛋白质修饰和药物开发:该化合物已用于蛋白质的聚乙二醇化,提高了它们的溶解度和稳定性,以用于潜在的治疗应用。这种方法允许直接识别蛋白质修饰位点,这对于药物批准过程至关重要 (Mero et al., 2009).

配体化学和配位配合物:NH-双(PEG3-Boc)在配体和配位配合物的合成中具有重要意义,特别是在过渡金属化学的背景下。这涉及稳定不同的金属氧化态并研究它们的结构和电子性质 (Santini et al., 2016).

绿色化学和可持续实践:在绿色化学中,NH-双(PEG3-Boc)用于开发环保的润滑剂添加剂和催化剂。这包括其在增强合成润滑剂的润滑性能中的作用,为更绿色、更清洁的工业实践做出贡献 (Gusain et al., 2014).

材料科学和纳米技术:其应用延伸到纳米材料的设计和合成,例如半导体和金属纳米晶体。这些材料用于在极端条件下创建稳定的胶体溶液,这对于各种生物相关研究和技术应用至关重要 (Stewart et al., 2010).

制药应用:它在开发水溶性烯烃复分解催化剂方面发挥着作用,该催化剂在水中稳定且具有活性,可潜在地用于药物合成和药物开发 (Jordan, 2008).

作用机制

Target of Action

NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

NH-bis(PEG3-Boc) operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by NH-bis(PEG3-Boc) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and NH-bis(PEG3-Boc) manipulates this system to selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which could positively impact its bioavailability .

Result of Action

The primary result of NH-bis(PEG3-Boc)'s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of NH-bis(PEG3-Boc) can be influenced by various environmental factors. For instance, the compound’s reactivity with carboxylic acids, activated NHS esters, and carbonyls can be affected by the pH of the environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C .

安全和危害

未来方向

NH-bis(PEG3-Boc) is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents a significant advancement in the field of drug development . The future directions of NH-bis(PEG3-Boc) will likely involve further exploration of its potential in the creation of more effective and targeted therapeutics .

生化分析

Biochemical Properties

NH-bis(PEG3-Boc) plays a crucial role in biochemical reactions as it is used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of NH-bis(PEG3-Boc) are primarily related to its role in the synthesis of PROTACs . By enabling the formation of PROTAC molecules, NH-bis(PEG3-Boc) indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of NH-bis(PEG3-Boc) is tied to its role as a PROTAC linker . It enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLEMRUSPERBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118441 | |

| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055024-51-4 | |

| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)